molecular formula C22H17N3OS B298363 3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

Cat. No. B298363
M. Wt: 371.5 g/mol
InChI Key: CNFHFEUWXWZTOI-KAWQFOENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. Thiazolidinone has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

Thiazolidinone derivatives exert their biological activity through various mechanisms of action, including the inhibition of enzymes, modulation of ion channels, and interaction with receptors. Thiazolidinone derivatives have been shown to inhibit various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. Thiazolidinone derivatives also modulate ion channels, including calcium channels and potassium channels. Thiazolidinone derivatives have been shown to interact with various receptors, including GABA receptors, dopamine receptors, and serotonin receptors.
Biochemical and Physiological Effects:
Thiazolidinone derivatives have been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. Thiazolidinone derivatives have also been shown to exhibit antimicrobial and antiviral activities. Thiazolidinone derivatives have been studied for their potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Thiazolidinone derivatives have several advantages for use in lab experiments, including their high purity, stability, and low toxicity. Thiazolidinone derivatives are also easy to synthesize and modify, allowing for the creation of a wide range of derivatives with different biological activities. However, 3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-onene derivatives also have limitations, including their low solubility in water, which can make it difficult to study their biological activity in aqueous environments.

Future Directions

Thiazolidinone derivatives have significant potential for future research and development. Some possible future directions for 3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-onene research include the development of new synthesis methods, the creation of 3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-onene derivatives with improved biological activity, and the study of 3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-onene derivatives for their potential use in the treatment of various diseases. Thiazolidinone derivatives may also have potential applications in other fields, including materials science and catalysis.

Synthesis Methods

Thiazolidinone can be synthesized through various methods, including the reaction of 2-aminothiophenol with aldehydes and ketones, the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds, and the reaction of thiosemicarbazide with isothiocyanates. The most commonly used method for 3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-onene synthesis is the reaction of 2-aminothiophenol with aldehydes and ketones. This method is simple, efficient, and yields high purity products.

Scientific Research Applications

Thiazolidinone has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Thiazolidinone derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, antitumor, anti-inflammatory, and antiviral activities. Thiazolidinone derivatives have also been studied for their potential use as enzyme inhibitors, ion channel modulators, and as ligands for various receptors.

properties

Product Name

3-Benzyl-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

(5E)-3-benzyl-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3OS/c26-21-20(14-18-10-7-13-23-15-18)27-22(24-19-11-5-2-6-12-19)25(21)16-17-8-3-1-4-9-17/h1-15H,16H2/b20-14+,24-22?

InChI Key

CNFHFEUWXWZTOI-KAWQFOENSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=NC4=CC=CC=C4

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=NC4=CC=CC=C4

Origin of Product

United States

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